

Spectroscopic Profile of 4-Methyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

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Compound of Interest

Compound Name:	4-Methyl-1,2,3,4-tetrahydroquinoline
Cat. No.:	B098487

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methyl-1,2,3,4-tetrahydroquinoline**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its characterization.

Spectroscopic Data Summary

The following tables summarize the available and predicted quantitative spectroscopic data for **4-Methyl-1,2,3,4-tetrahydroquinoline**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0-7.2	m	2H	Aromatic CH
~6.6-6.8	m	2H	Aromatic CH
~3.8	br s	1H	NH
~3.3-3.4	m	1H	C4-H
~3.1-3.2	m	2H	C2-H ₂
~1.9-2.1	m	1H	C3-H (axial)
~1.6-1.8	m	1H	C3-H (equatorial)
~1.2	d	3H	C4-CH ₃

Note: Predicted values are based on spectral data of analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~145	C8a
~129	Aromatic CH
~127	Aromatic CH
~122	C4a
~117	Aromatic CH
~114	Aromatic CH
~42	C2
~33	C4
~30	C3
~22	C4-CH ₃

Note: Predicted values are based on spectral data of analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium, Sharp	N-H Stretch
~3050-3000	Medium	Aromatic C-H Stretch
~2950-2850	Strong	Aliphatic C-H Stretch
~1600	Strong	Aromatic C=C Stretch
~1500	Strong	Aromatic C=C Stretch
~1300	Medium	C-N Stretch

Note: Data is based on the general IR characteristics of tetrahydroquinolines and related aromatic amines.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
147	High	[M] ⁺ (Molecular Ion)
146	Medium	[M-H] ⁺
132	High	[M-CH ₃] ⁺
118	Medium	[M-C ₂ H ₅] ⁺

Note: Fragmentation patterns are based on published mass spectra of methyl-substituted tetrahydroquinolines[1].

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Methyl-1,2,3,4-tetrahydroquinoline** in 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
 - Employ a longer acquisition time and a higher number of scans compared to ^1H NMR to compensate for the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:

- Neat Liquid: If the sample is a liquid, place a drop between two KBr or NaCl plates to form a thin film.
- Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Place the prepared sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum. Identify characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

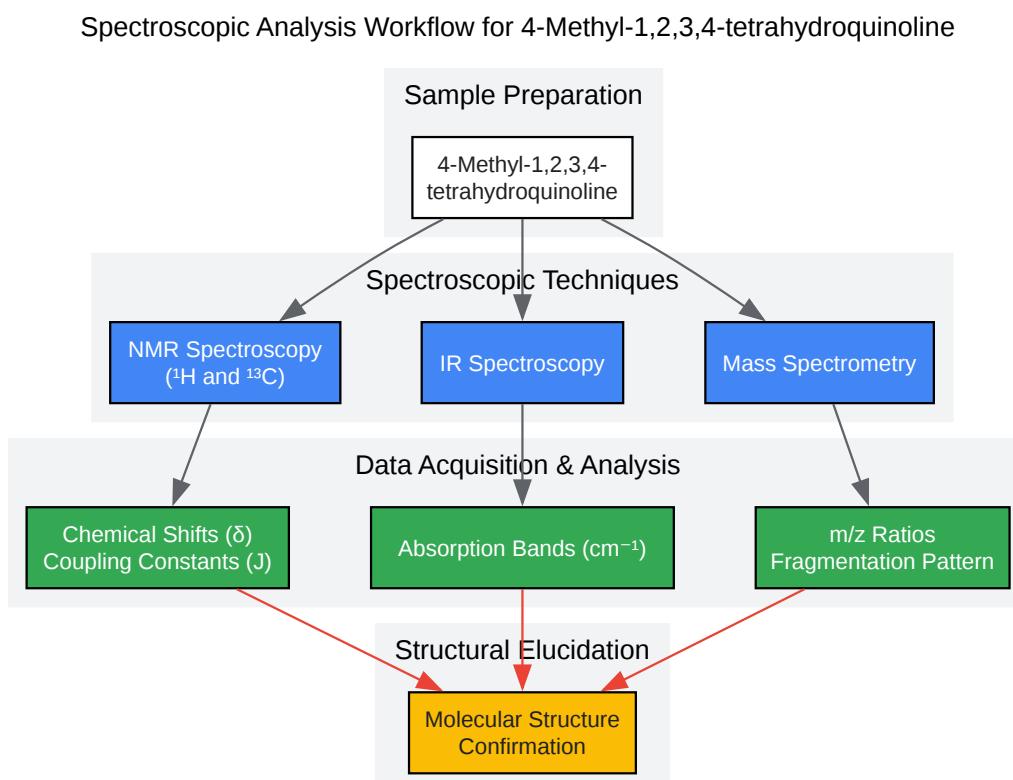
Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: Utilize Electron Ionization (EI) as the ionization method.
- Instrumentation: Employ a mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.
- Acquisition:
 - Set the mass analyzer to scan a suitable m/z range (e.g., 50-300 amu).
 - Acquire the mass spectrum.

- Data Analysis: Identify the molecular ion peak ($[M]^+$) and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum. The mass spectra of tetrahydroquinolines often show characteristic fragment ions at M-1, M-15, and M-29[1].

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **4-Methyl-1,2,3,4-tetrahydroquinoline**.



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Caption: Workflow for the spectroscopic characterization of **4-Methyl-1,2,3,4-tetrahydroquinoline**.

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References

- 1. cdnsciencepub.com [cdnsciencepub.com]
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